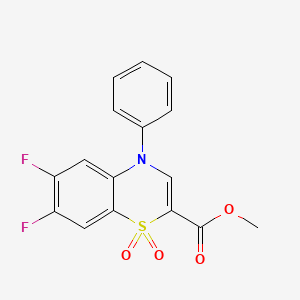![molecular formula C22H23FN2O3S B2794756 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide CAS No. 893359-65-4](/img/structure/B2794756.png)
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic aromatic compound), a fluorophenyl group (an aromatic ring with a fluorine atom), and a dimethoxyphenyl group (an aromatic ring with two methoxy groups). These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring might undergo reactions with electrophiles, while the fluorophenyl group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can influence how the compound is handled, stored, and used .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity. This activity was observed in compounds synthesized by reacting pyrazole with substitutions at specific positions with N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting the compound's relevance in the development of anti-inflammatory agents (Sunder & Maleraju, 2013).
Antimicrobial Applications
Thiazolidinone derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. Studies involving the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate, followed by further chemical reactions, have led to the creation of derivatives that demonstrated significant antimicrobial activity. This suggests a potential application of the compound in combating microbial infections (Patel, Mistry, & Desai, 2009).
Anticancer Applications
Synthesis of 5-methyl-4-phenyl thiazole derivatives has explored the anticancer potential of compounds structurally similar to N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide. Research indicates that these compounds exhibit promising anticancer activities against various cancer cell lines, such as A549 human lung adenocarcinoma cells. The research focuses on the synthesis of new compounds and their structural elucidation, followed by investigation of their antitumor activities, suggesting the broader utility of the compound in cancer treatment (Evren et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-14-20(10-11-24-21(26)12-15-4-7-17(23)8-5-15)29-22(25-14)16-6-9-18(27-2)19(13-16)28-3/h4-9,13H,10-12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKWPLFHLTVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

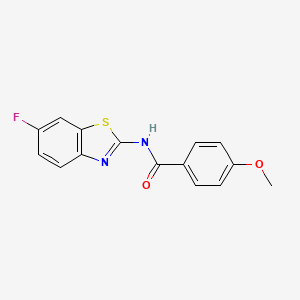
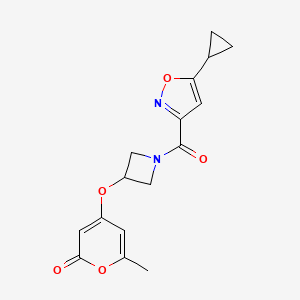
![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)
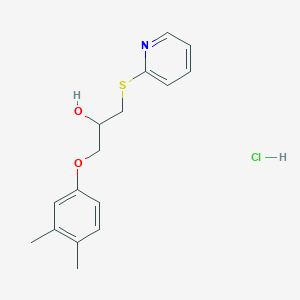
![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)
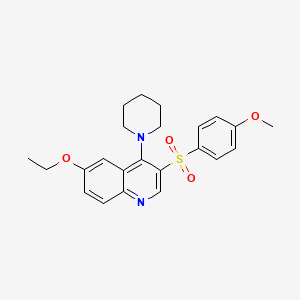
![S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate](/img/structure/B2794682.png)
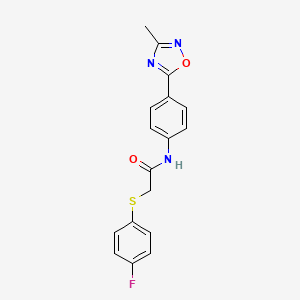
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)
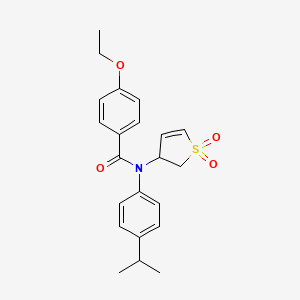
![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
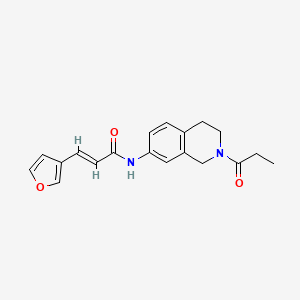
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)
